tetranor-PGAM

Overview

Description

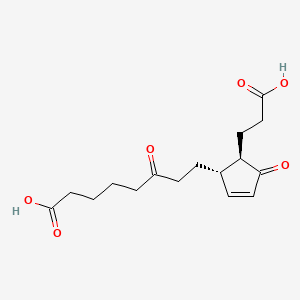

Tetranor-prostaglandin A metabolite (tetranor-PGAM) is a metabolite of prostaglandin A. It is a dehydration product of tetranor-prostaglandin E metabolite (tetranor-PGEM) and can be measured as a surrogate for tetranor-PGEM levels in urine . This compound is a small molecule with the chemical formula C16H22O6 and a molecular weight of 310.34 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetranor-PGAM is synthesized through the dehydration of tetranor-PGEM. The dehydration process involves the removal of water molecules from tetranor-PGEM under specific conditions . The reaction typically requires an acidic or basic catalyst to facilitate the dehydration process.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the purification of the product through techniques such as solid-phase extraction and chromatography to remove impurities and obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions

Tetranor-PGAM undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidized products.

Reduction: Reduction reactions can convert this compound into reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., acids or bases) to facilitate the reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of this compound .

Scientific Research Applications

Tetranor-PGAM has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tetranor-PGAM involves its interaction with specific molecular targets and pathways in the body. As a metabolite of prostaglandin A, this compound reflects the biosynthesis of prostaglandin A in the body . It can influence various physiological processes by modulating the activity of enzymes and receptors involved in prostaglandin metabolism .

Comparison with Similar Compounds

Similar Compounds

Tetranor-prostaglandin E metabolite (tetranor-PGEM): A precursor to tetranor-PGAM, formed through dehydration.

Tetranor-prostaglandin D metabolite (tetranor-PGDM): Another prostaglandin metabolite with similar properties.

Tetranor-prostaglandin F metabolite (tetranor-PGFM): A related compound with distinct biological activities.

Uniqueness

This compound is unique due to its specific role as a dehydration product of tetranor-PGEM and its use as a surrogate marker for prostaglandin E levels in urine . Its distinct chemical structure and properties make it valuable for various scientific and medical applications .

Biological Activity

Tetranor-PGAM (tetranor-prostaglandin A metabolite) is a significant compound in the prostaglandin metabolism pathway. It is derived from tetranor-PGEM and plays a role in various biological processes, particularly in inflammation and cardiovascular health. This article explores the biological activity of this compound, its implications in disease states, and relevant research findings.

Overview of this compound

This compound is a metabolite of prostaglandin A and is involved in several physiological and pathological processes. It is primarily studied for its role in inflammatory responses and its potential as a biomarker for various diseases.

Biological Activity

- Inflammatory Response : this compound has been implicated in the modulation of inflammatory pathways. Research indicates that levels of this compound can increase during inflammatory conditions, suggesting its role as a mediator in these processes .

- Cardiovascular Health : Studies have shown that urinary levels of tetranor-PGDM (a related metabolite) decrease after treatment with medications like tranilast, which suggests that this compound may influence cardiac function and inflammatory responses associated with heart failure . This correlation highlights its potential utility in monitoring disease progression.

- Biomarker Potential : this compound has been investigated as a biomarker for conditions such as Duchenne muscular dystrophy (DMD). Elevated urinary levels of tetranor-PGDM have been observed in DMD patients, correlating with disease severity . This suggests that this compound could serve as a diagnostic tool or therapeutic target.

Case Studies

- Heart Failure and Inflammation : A study involving patients with advanced heart failure demonstrated that urinary levels of tetranor-PGDM significantly decreased after tranilast administration, indicating a reduction in prostaglandin-mediated inflammation . This finding underscores the importance of this compound in managing heart failure through its effects on inflammatory markers.

- Duchenne Muscular Dystrophy : Research highlighted that urinary tetranor-PGDM levels were significantly higher in DMD patients compared to healthy controls. The increase was associated with advancing age and disease progression, suggesting that monitoring these levels could provide insights into the disease's progression and response to treatment .

Data Tables

The following table summarizes key findings related to this compound's biological activity:

Mechanistic Insights

This compound's biological activity can be attributed to its interaction with various cellular pathways:

Q & A

Basic Research Questions

Q. What is the role of tetranor-PGAM as a biomarker in prostaglandin metabolism studies?

this compound is a stable dehydration product of tetranor-PGEM, the major urinary metabolite of prostaglandin E2 (PGE2). Due to the rapid metabolism and instability of PGE2 and tetranor-PGEM, this compound serves as a surrogate marker for assessing PGE2 biosynthesis in vivo. Methodologically, researchers should validate its stability under varying storage conditions (e.g., pH, temperature) and confirm its specificity via liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Q. How can researchers reliably quantify this compound in biological samples?

Quantification requires standardized protocols for sample preparation, such as acidification to stabilize metabolites, followed by solid-phase extraction (SPE) and LC-MS/MS analysis. Calibration curves using deuterated internal standards (e.g., this compound-d4) are critical to account for matrix effects. Researchers must report limits of detection (LOD) and quantification (LOQ) to ensure reproducibility .

Q. What are common pitfalls in interpreting this compound levels in urinary metabolomics studies?

Confounding factors include diurnal variation in metabolite excretion, dietary influences on prostaglandin synthesis, and inter-individual variability in renal clearance. Researchers should normalize data to creatinine levels and employ longitudinal sampling to mitigate these issues. Statistical adjustments for covariates (e.g., age, sex) are also recommended .

Advanced Research Questions

Q. How can conflicting data on this compound’s correlation with inflammatory diseases be resolved?

Contradictions may arise from differences in study design (e.g., cohort heterogeneity, sample size) or analytical variability. To address this, researchers should:

- Conduct meta-analyses with stringent inclusion criteria (e.g., standardized assay methods).

- Perform sensitivity analyses to identify outlier studies.

- Validate findings in independent cohorts using harmonized protocols .

Q. What experimental strategies optimize the integration of this compound data with multi-omics datasets?

Advanced workflows involve:

- Data normalization : Align this compound levels with transcriptomic (e.g., COX-2 expression) or proteomic (e.g., microsomal prostaglandin E synthase-1) data.

- Pathway enrichment analysis : Use tools like MetaboAnalyst or KEGG to map metabolite-pathway interactions.

- Machine learning : Train models to predict disease states based on combined biomarkers .

Q. How should researchers design studies to investigate this compound’s stability under varying physiological conditions?

A robust design includes:

- Controlled degradation experiments : Expose this compound to simulated urinary conditions (e.g., pH 4–8, 37°C) and monitor stability over time.

- Cross-validation : Compare results across multiple analytical platforms (e.g., LC-MS vs. immunoassays).

- Ethical reporting : Disclose limitations in sample handling protocols that may affect data integrity .

Methodological and Literature Review Questions

Q. What frameworks are recommended for formulating research questions about this compound’s mechanistic role?

Apply the PICO framework (Population, Intervention, Comparison, Outcome) for clinical studies or FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for basic science. For example:

- Population: Patients with chronic inflammation.

- Intervention: Measurement of this compound levels.

- Outcome: Correlation with disease severity .

Q. How can researchers systematically address gaps in the this compound literature?

Conduct a systematic review with the following steps:

- Define search terms (e.g., "this compound" AND "prostaglandin metabolism").

- Use academic databases (PubMed, Scopus, Web of Science) and grey literature.

- Screen results using PRISMA guidelines and assess study quality via tools like GRADE .

Q. What ethical considerations apply when designing studies involving this compound measurement in human subjects?

- Obtain informed consent for biospecimen collection and storage.

- Ensure anonymization of data to protect participant privacy.

- Disclose potential conflicts of interest, particularly in industry-funded studies .

Q. Data Reporting and Reproducibility

Q. How should contradictory findings about this compound’s clinical utility be reported?

Adhere to MIAME (Minimum Information About a Metabolomics Experiment) guidelines. Transparently document:

- Pre-analytical variables (e.g., sample collection protocols).

- Analytical precision (e.g., intra- and inter-assay variability).

- Statistical methods used to address heterogeneity .

Q. What steps ensure reproducibility in this compound assays across laboratories?

Properties

IUPAC Name |

8-[(1S,5R)-5-(2-carboxyethyl)-4-oxocyclopent-2-en-1-yl]-6-oxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O6/c17-12(3-1-2-4-15(19)20)7-5-11-6-9-14(18)13(11)8-10-16(21)22/h6,9,11,13H,1-5,7-8,10H2,(H,19,20)(H,21,22)/t11-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYPIFMOQVFWSBF-WCQYABFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C(C1CCC(=O)CCCCC(=O)O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=O)[C@@H]([C@H]1CCC(=O)CCCCC(=O)O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.